Ethyl 4-[3-cyclopropyl-4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate
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Overview
Description
ETHYL 4-(3-CYCLOPROPYL-4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL)BENZOATE is a complex organic compound that features a benzoate ester functional group. This compound is notable for its intricate structure, which includes a cyclopropyl group, an ethoxycarbonyl group, and an imidazolidinyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-CYCLOPROPYL-4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL)BENZOATE typically involves multiple steps. One common method includes the following steps:
Formation of the imidazolidinyl ring: This can be achieved through the reaction of a suitable diamine with a carbonyl compound under acidic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl bromide in the presence of a base.
Attachment of the ethoxycarbonyl group: This is usually done through esterification reactions involving ethanol and a carboxylic acid derivative.
Final assembly: The final product is obtained by coupling the intermediate compounds under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(3-CYCLOPROPYL-4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzoates.
Scientific Research Applications
ETHYL 4-(3-CYCLOPROPYL-4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL)BENZOATE is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-(3-CYCLOPROPYL-4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This binding is often facilitated by the imidazolidinyl ring and the ethoxycarbonyl group, which can form hydrogen bonds and other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[(3-(3-CHLOROPHENYL)-2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}ACRYLOYL)AMINO]BENZOATE
- ETHYL 4-[(3-(2,4-DICHLOROPHENYL)-2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}ACRYLOYL)AMINO]BENZOATE
- ETHYL 4-[(3-(3-METHOXY-4-(PENTYLOXY)PHENYL)ACRYLOYL)AMINO]BENZOATE
Uniqueness
ETHYL 4-(3-CYCLOPROPYL-4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL)BENZOATE is unique due to its cyclopropyl group and the specific arrangement of functional groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C26H27N3O6S |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-cyclopropyl-1-(4-ethoxycarbonylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H27N3O6S/c1-3-34-24(32)16-5-9-18(10-6-16)27-22(30)15-21-23(31)29(26(36)28(21)19-13-14-19)20-11-7-17(8-12-20)25(33)35-4-2/h5-12,19,21H,3-4,13-15H2,1-2H3,(H,27,30) |
InChI Key |
CVWYOEITDQWUQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2C3CC3)C4=CC=C(C=C4)C(=O)OCC |
Origin of Product |
United States |
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